4-(Fluoromethoxy)aniline
Overview
Description
4-(Fluoromethoxy)aniline is an organic compound with the molecular formula C7H8FNO It consists of an aniline core substituted with a fluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethoxy)aniline typically involves the following steps:
Starting Material: The process begins with 4-nitrophenol.
Formation of Sodium Acetamidophenate: 4-nitrophenol reacts with sodium hydroxide to form sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to produce 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and minimal environmental impact. The process involves large-scale reactions with stringent control over reaction conditions to ensure product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces this compound from nitro derivatives.
Substitution: Produces various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(Fluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: Similar structure but with two fluorine atoms in the methoxy group.
4-(Trifluoromethoxy)aniline: Contains three fluorine atoms in the methoxy group.
4-Fluoroaniline: Lacks the methoxy group, only has a fluorine atom attached to the benzene ring.
Uniqueness
4-(Fluoromethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specialized applications .
Properties
IUPAC Name |
4-(fluoromethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGWJZIKVFCTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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